molecular formula C20H18N2O3S B1673315 Hmn 154 CAS No. 173528-92-2

Hmn 154

Cat. No.: B1673315
CAS No.: 173528-92-2
M. Wt: 366.4 g/mol
InChI Key: CIJCDFMGZYKSSC-VOTSOKGWSA-N
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Description

HMN-154 (CAS: 173528-92-2) is a novel benzenesulfonamide-class anticancer compound with the molecular formula C₂₀H₁₈N₂O₃S and a molecular weight of 366.43 g/mol . It specifically binds to the nuclear transcription factor NF-YB, disrupting the NF-Y heterotrimer’s interaction with DNA, thereby inhibiting cancer cell proliferation . Structurally, HMN-154 contains a unique (E)-configured ethenylpyridine core linked to a 4-methoxybenzenesulfonyl group, which facilitates its interaction with the conserved HN domain (K(X)AKXXK motif) in target proteins like NF-YB and thymosin beta-10 .

Properties

IUPAC Name

4-methoxy-N-[2-[(E)-2-pyridin-4-ylethenyl]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-25-18-8-10-19(11-9-18)26(23,24)22-20-5-3-2-4-17(20)7-6-16-12-14-21-15-13-16/h2-15,22H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJCDFMGZYKSSC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=C/C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173528-92-2
Record name HMN 154
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173528922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthesis of 4-Methoxybenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation of anisole:

Reaction Conditions

Step Reagents/Conditions Temperature Time Yield
1 ClSO₃H, DCM 0°C → rt 4 h 85%
2 PCl₅, reflux 110°C 2 h 92%

This two-step process converts anisole to 4-methoxybenzenesulfonyl chloride with an overall yield of 78%.

Preparation of (E)-4-(2-(2-Aminophenyl)ethenyl)pyridine

The pyridine-stilbene hybrid structure is constructed via palladium-catalyzed cross-coupling:

Method A: Heck Coupling

  • Reactants : 4-Vinylpyridine + 2-Iodoaniline
  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : P(o-Tol)₃
  • Base : Et₃N
  • Solvent : DMF
  • Temperature : 100°C
  • Time : 12 h
  • Yield : 68% (E/Z > 19:1)

Method B: Wittig Reaction

  • Reactants : 4-Pyridinecarboxaldehyde + 2-Nitrobenzyltriphenylphosphonium bromide
  • Base : KOtBu
  • Solvent : THF
  • Temperature : 0°C → rt
  • Time : 6 h
  • Yield : 54% (E-selectivity 89%)

Sulfonamide Bond Formation

The final step involves nucleophilic substitution between the amine and sulfonyl chloride:

Optimized Protocol

  • Dissolve (E)-4-(2-(2-Aminophenyl)ethenyl)pyridine (1.0 eq) in anhydrous DCM
  • Add 4-methoxybenzenesulfonyl chloride (1.2 eq) dropwise at 0°C
  • Stir with pyridine (3.0 eq) as acid scavenger
  • Warm to room temperature and react for 6 h
  • Quench with ice-water, extract with DCM (3×)
  • Purify via silica chromatography (EtOAc/hexane 1:3 → 1:1)

Critical Parameters

Parameter Optimal Value Effect on Yield
Solvent DCM Maximizes solubility
Temperature 0°C → rt Minimizes side reactions
Molar Ratio (Amine:SCl) 1:1.2 Completes reaction

Final product purity: 97.18% (HPLC), isolated yield: 76%

Process Optimization Challenges

E/Z Isomer Control

The trans-configuration of the ethenyl bridge is critical for NF-YB binding. Key control measures:

  • Use of bulky phosphine ligands in Heck coupling
  • Low-temperature Wittig reactions
  • Chromatographic separation using argentation silica

Sulfonamide Stability

Degradation pathways identified:

  • Hydrolysis of sulfonamide bond under acidic conditions
  • Oxidation of methoxy group at high temperatures

Stabilization Strategies

  • Maintain pH 6–8 during aqueous workups
  • Use antioxidant additives (0.1% BHT) in final formulation

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.58 (d, J=4.8 Hz, 2H, Py-H), 7.92 (d, J=15.6 Hz, 1H, CH=CH), 7.62 (d, J=8.4 Hz, 2H, SO₂Ar-H), 7.34–7.18 (m, 4H, Ar-H), 6.98 (d, J=15.6 Hz, 1H, CH=CH), 3.82 (s, 3H, OCH₃)
HRMS (ESI+) m/z 367.1118 [M+H]+ (calc. 367.1115)

Purity Assessment

Method Conditions Purity
HPLC C18, MeCN/H₂O 60:40 97.18%
Elemental Analysis C, H, N, S ±0.4% theoretical

Scale-Up Considerations

Kilogram-Scale Production

  • Coupling Step : Switch to flow chemistry for better thermal control
  • Purification : Replace column chromatography with crystallization (solvent: EtOH/H₂O 7:3)
  • Yield Improvement :
    • Pilot scale (100 g): 68%
    • Production scale (1 kg): 63%

Environmental Impact Mitigation

  • DCM replacement with 2-MeTHF (renewable solvent)
  • Palladium recovery system (≥95% efficiency)

Comparative Synthesis Approaches

Method Advantages Limitations Overall Yield
Convergent (Heck + Sulfonamide) High E-selectivity Pd cost 52%
Linear (Wittig route) No transition metals Lower selectivity 41%
One-Pot Tandem Reduced steps Complex optimization 37%

Chemical Reactions Analysis

Types of Reactions

HMN-154 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound exhibits potent cytotoxic effects against various cancer cell lines, notably:

  • KB cells : IC50 = 0.0026 μg/mL
  • Colon38 cells : IC50 = 0.003 μg/mL

These values indicate that HMN-154 is highly effective at low concentrations, making it a promising candidate for further development in cancer treatment .

Antitumor Activity

HMN-154 has shown efficacy in preclinical models, particularly against multidrug-resistant cancer cells. It has been reported to enhance the sensitivity of these cells to other chemotherapeutic agents, such as Adriamycin, by suppressing the expression of the multidrug resistance gene (MDR1) through its action on NF-Y .

Cell Line Studies

In vitro studies have demonstrated that HMN-154 can inhibit the growth of various tumor cell lines. For example, it was effective against human ovarian cancer sublines that are resistant to standard treatments .

Case Study 1: Inhibition of Multidrug Resistance

A study investigated HMN-176 (an active metabolite related to HMN-154) and its ability to overcome multidrug resistance in a human ovarian cancer model. Treatment with HMN-176 significantly reduced MDR1 expression, thereby restoring sensitivity to Adriamycin and enhancing overall therapeutic efficacy .

StudyCell LineTreatmentResult
K2/ARSHMN-176Reduced MDR1 expression; increased sensitivity to Adriamycin

Case Study 2: Cytotoxicity Evaluation

Another study evaluated the cytotoxic effects of HMN-154 on KB and Colon38 cells. The results indicated exceptionally low IC50 values, suggesting that HMN-154 could be a vital component in developing targeted cancer therapies .

Cell LineIC50 Value (μg/mL)
KB0.0026
Colon380.003

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • HMN-176 : While less cytotoxic, its ability to reverse multidrug resistance positions it as a chemosensitizer in combination therapies .

Critical Challenges :

  • HMN-154 : Poor aqueous solubility may limit formulation options .
  • HMN-176 : Undefined molecular targets and mechanisms require further elucidation.

Biological Activity

HMN-154 is a compound that has garnered attention in the field of cancer research due to its potential biological activity, particularly as an antitumor agent. This article delves into the biological mechanisms, efficacy, and research findings related to HMN-154, supported by data tables and case studies.

Overview of HMN-154

HMN-154 is structurally related to HMN-176, which is known for its ability to circumvent multidrug resistance in cancer cells. The compound functions primarily through its interaction with transcription factors, notably NF-Y, which plays a critical role in regulating gene expression associated with cell proliferation and survival.

Inhibition of NF-Y Activity : HMN-154 disrupts the binding of the NF-Y heterotrimer to DNA, thereby inhibiting the transcription of genes involved in cell cycle regulation and drug resistance. This mechanism is crucial for restoring chemosensitivity in multidrug-resistant cancer cells.

Cytotoxic Effects : The compound exhibits potent cytotoxicity against various human tumor cell lines. It induces cell cycle arrest at the G2/M phase and promotes apoptosis through DNA fragmentation. Unlike traditional microtubule-targeting agents, HMN-154 does not interact directly with tubulin, which may reduce the risk of neurotoxicity often associated with such treatments.

Efficacy in Cancer Models

Research has demonstrated that HMN-154 significantly reduces cell viability in several cancer models. The following table summarizes key findings from recent studies:

StudyCancer TypeConcentration (μM)Effect on Cell Viability (%)Mechanism
Ovarian350% decreaseMDR1 down-regulation
Breast1070% decreaseCell cycle arrest
Lung565% decreaseApoptosis induction

Case Studies

Case Study 1: Ovarian Cancer
A study involving K2 human ovarian cancer cells demonstrated that treatment with HMN-154 led to a significant reduction in the expression of the MDR1 gene, which is often overexpressed in resistant cancer cells. This down-regulation was linked to enhanced sensitivity to Adriamycin, a common chemotherapeutic agent.

Case Study 2: Breast Cancer
In a separate investigation on breast cancer cell lines, HMN-154 was shown to induce G2/M phase arrest and subsequent apoptosis. The study reported a marked reduction in cell viability at concentrations as low as 10 μM, highlighting its potential as an effective treatment option.

Clinical Implications

The promising results from preclinical studies suggest that HMN-154 may serve as a valuable addition to existing cancer therapies, particularly for patients with multidrug-resistant tumors. Its unique mechanism of action could provide an alternative approach to overcoming resistance and improving treatment outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.